molecular formula C14H19BrFNO B1408262 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine CAS No. 1704095-71-5

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine

Cat. No. B1408262
CAS RN: 1704095-71-5
M. Wt: 316.21 g/mol
InChI Key: ZKKHOZBRBIELHT-UHFFFAOYSA-N
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Description

“1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The compound also contains a bromo-fluorophenoxy group, which suggests that it might have interesting reactivity and potential uses in medicinal chemistry .


Molecular Structure Analysis

The exact molecular structure of this compound would depend on the specific positions of the substituents on the piperidine ring . The presence of the bromo-fluorophenoxy group could potentially influence the overall shape and electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromo-fluorophenoxy group and the piperidine ring . The bromine atom is a good leaving group, suggesting that this compound could undergo further substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure . For example, the presence of the bromo-fluorophenoxy group could potentially increase its lipophilicity, influencing its solubility and distribution in the body .

Scientific Research Applications

Conformational Analysis in Heterocycles

4-Hydroxy-1-methyl-4-phenylpiperidine, related to the specified compound, was studied for its conformational analysis. Quaternisation with ethyl bromoacetate led to the formation of an isomer, aiding in understanding the orientation of such heterocycles (Dorn, Katritzky, & Nesbit, 1967).

Studies in HIV-1 Integrase Inhibition

Compounds structurally similar to the specified molecule were synthesized as potential HIV-1 integrase inhibitors. Their evaluation demonstrated significant enzymatic and antiviral activity (Vandurm et al., 2009).

Reaction Studies with Potassium Amide

Research on the reactions of various 2-bromopyridines, which share a bromo component with the specified compound, with potassium amide in liquid ammonia revealed insights into reaction types like substitutions and ring transformations (Streef & Hertog, 2010).

Catechol Oxidase Models

Unsymmetrical dicopper(II) complexes, including ligands similar to the specified compound, were synthesized to model the active site of type 3 copper proteins. Their study showed the influence of a thioether group close to the metal site (Merkel et al., 2005).

Antibacterial Activity

The antibacterial activity of compounds with structural elements common to the specified molecule was investigated. They displayed significant antibacterial properties against various strains of bacteria (Abdel‐Wadood et al., 2014).

Dopamine Transporter Binding Studies

Piperidine analogues structurally related to the specified compound were examined for their binding to the dopamine transporter. This study is crucial for understanding neurological implications (Prisinzano et al., 2002).

Future Directions

The potential applications of this compound would likely depend on its biological activity. It could be interesting to investigate its interactions with various biological targets, particularly those associated with the central nervous system .

properties

IUPAC Name

1-[2-(4-bromo-2-fluorophenoxy)ethyl]-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrFNO/c1-11-4-6-17(7-5-11)8-9-18-14-3-2-12(15)10-13(14)16/h2-3,10-11H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKHOZBRBIELHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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